Ethyl glycolate acetate
Overview
Description
Ethyl Glycolate Acetate (EGA) is a colorless liquid with a mild ester-like odor . It’s miscible with most organic solvents and is partially soluble in water . It’s an excellent solvent for many natural and synthetic resins and is used in printing ink and surface coating formulations . Moreover, it’s a better solvent than Ethyl Glycol .
Synthesis Analysis
EGA and EG are currently produced by chemical synthesis, but their biotechnological production from renewable resources has received substantial interest . Several different metabolic pathways using genetically modified microorganisms, such as Escherichia coli, Corynebacterium glutamicum, and yeast have been established for their production .Chemical Reactions Analysis
The reaction studied for EGA is the hydrolysis of ethyl acetate which can be represented by the chemical equation: CH3COOC2H5 + OH− k1 CH3COO− + C2H5OH . In the context of biotechnological production, E. coli has been engineered to consume EG and examine glycolate production as a case study for chemical production .Physical And Chemical Properties Analysis
EGA is a colorless liquid with a mild ester-like odor . It’s miscible with most organic solvents and is partially soluble in water . It has a boiling point of 15150 – 160 (302 – 320) °C (°F), a freezing point of -61 (-78) °C (°F), and a specific gravity of 0.974 at 20°C/20°C .Scientific Research Applications
Environmental Risk Assessment
Ethylene glycol ethers and acetates, including ethyl glycolate acetate, are used in various applications such as solvents and plasticizers. A comprehensive environmental risk assessment indicates that these compounds are not persistent in the environment and are generally classified as "practically non-toxic" to aquatic organisms. They also show limited potential for chronic risks to aquatic life, as most exposures are below concentrations of concern (Staples, Boatman, & Cano, 1998).
Biosynthesis Applications
Ethylene glycol, closely related to ethyl glycolate acetate, has been explored for biosynthetic applications. In one study, a pathway for producing ethylene glycol from D-xylose was optimized in Escherichia coli. This pathway presents a potential alternative for the production of ethylene glycol, which is used in various industrial processes (Wang et al., 2018).
Agricultural Chemical Analysis
Ethyl acetate, a compound related to ethyl glycolate acetate, has been employed in a buffered extraction method for the analysis of agrochemical residues in fruits and vegetables. This method allows for the simultaneous analysis of a wide range of compounds, indicating its utility in agricultural chemical analysis (Jadhav, Oulkar, Shabeer T. P., & Banerjee, 2015).
Microbial Production Perspectives
In microbial production, the potential for converting biomass-derived sugars into ethyl acetate, a compound similar to ethyl glycolate acetate, is explored. This approach presents a sustainable alternative to traditional processes that rely on natural gas and crude oil (Zhang et al., 2020).
Industrial Utilization in Ethylene Glycol Processes
Ethylene glycol, a key component related to ethyl glycolate acetate, is used in the production of polyethylene terephthalate and antifreeze. Its utilization has been studied in engineered strains of Pseudomonas putida for environmental remediation applications, showcasing its broad industrial applicability (Franden et al., 2018).
Petrochemical Waste Treatment
Ethylene glycol, closely related to ethyl glycolate acetate, has been examined for its biodegradability in petrochemical wastes. The findings from this research contribute to understanding the treatability of such compounds in anaerobic conditions, relevant for waste management in the petrochemical industry (Stewart, Bhattacharya, Madura, Mason, & Schonberg, 1995).
Synthesis and Application Research
Research on the synthesis and applications of ethylene glycol demonstrates its importance in various industrial processes, such as plastics and automobile industries. This research offers insights into the chemical systems for synthesizing compounds like ethyl glycolate acetate (Yue, Zhao, Ma, & Gong, 2012).
Safety And Hazards
EGA is combustible and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
There is a considerable interest in the biotechnological production of GA and EG from renewable resources . This suggests that EG could provide a renewable starting material for commercial biosynthesis of fuels and chemicals that may achieve economic parity with petrochemical feedstocks while sequestering carbon dioxide .
properties
IUPAC Name |
ethyl 2-acetyloxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-9-6(8)4-10-5(2)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCRLFIZIYVXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977858 | |
Record name | Ethyl (acetyloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl glycolate acetate | |
CAS RN |
623-86-9 | |
Record name | Ethyl glycolate acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (acetyloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetoxyacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AV78NKZ96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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